molecular formula C19H21N7O2 B2514313 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1798515-34-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Katalognummer B2514313
CAS-Nummer: 1798515-34-0
Molekulargewicht: 379.424
InChI-Schlüssel: CBESLMFYJPBZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, a piperazine ring, and an ethoxyphenyl group. Compounds with these functional groups are often found in pharmaceuticals and could have potential biological activity .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic substitution, ring closure to form the triazole and pyrimidine rings, and ether formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis could be used to establish the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups in the compound. For example, the presence of the polar triazole ring and the ether group might increase solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

The compound 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, which shares structural similarities with the queried compound, has been identified as a promising new anticonvulsant drug candidate. A study developed and validated a new HPLC method for determining related substances in this potential anticonvulsant agent, indicating its significance in the development of new therapeutic agents for epilepsy and other seizure disorders (Severina et al., 2021).

Antimicrobial Activity

Derivatives of the queried compound have been explored for their antimicrobial properties. One study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research underlines the potential of such compounds in contributing to the development of new antimicrobial agents.

Anti-Inflammatory and Analgesic Activities

Another area of application is the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of compounds structurally related to the queried chemical in treating pain and inflammation.

Tubulin Polymerization Inhibition for Cancer Therapy

Research into the inhibition of tubulin polymerization as a strategy for cancer therapy has also included compounds structurally similar to the queried molecule. A study reported on a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles that potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, demonstrating their potential as anticancer agents (Prinz et al., 2017).

Diagnostic Imaging in Parkinson's Disease

Derivatives of the compound have also been explored for diagnostic imaging in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlights the compound's relevance in biomedical research aimed at improving the diagnosis and understanding of neurodegenerative diseases (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

Zukünftige Richtungen

Future research could focus on exploring the biological activity of this compound and its potential uses in medicine. The structure of the compound could be optimized to increase its activity and selectivity .

Eigenschaften

IUPAC Name

(4-ethoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBESLMFYJPBZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.